Cas no 1326939-69-8 (1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide)
![1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/1326939-69-8x500.png)
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 1-(4-ethylphenyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 1H-1,2,3-Triazole-4-carboxamide, 1-(4-ethylphenyl)-N-(4-pyridinylmethyl)-
- 1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
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- インチ: 1S/C17H17N5O/c1-2-13-3-5-15(6-4-13)22-12-16(20-21-22)17(23)19-11-14-7-9-18-10-8-14/h3-10,12H,2,11H2,1H3,(H,19,23)
- InChIKey: AWPLKJDDMQEYEI-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(CC)C=C2)C=C(C(NCC2C=CN=CC=2)=O)N=N1
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6609-5484-10μmol |
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide |
1326939-69-8 | 90%+ | 10μl |
$69.0 | 2023-04-20 | |
Life Chemicals | F6609-5484-4mg |
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide |
1326939-69-8 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6609-5484-2μmol |
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide |
1326939-69-8 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6609-5484-1mg |
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide |
1326939-69-8 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6609-5484-5mg |
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide |
1326939-69-8 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-5484-10mg |
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide |
1326939-69-8 | 90%+ | 10mg |
$79.0 | 2023-04-20 | |
Life Chemicals | F6609-5484-5μmol |
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide |
1326939-69-8 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6609-5484-2mg |
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide |
1326939-69-8 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6609-5484-3mg |
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide |
1326939-69-8 | 3mg |
$63.0 | 2023-09-07 |
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide 関連文献
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamideに関する追加情報
Introduction to 1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS No. 1326939-69-8)
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by its CAS number 1326939-69-8, belongs to a class of molecules that exhibit promising properties for further development in medicinal chemistry. The presence of multiple functional groups, including an amide moiety and a triazole ring, makes it a versatile candidate for various biochemical interactions.
The molecular structure of 1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is characterized by its aromaticity and the strategic positioning of substituents that can influence its pharmacokinetic and pharmacodynamic profiles. The compound’s backbone consists of a phenyl ring substituted with an ethyl group at the 4-position, which enhances its lipophilicity and potentially improves membrane permeability. Additionally, the incorporation of a pyridine ring at the 4-position of the triazole moiety introduces a hydrogen bond donor site, which can be crucial for binding to biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of such compounds with high accuracy. Studies have shown that the amide group in 1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can form stable hydrogen bonds with polar residues in protein targets, making it an attractive scaffold for drug design. The triazole ring, on the other hand, has been extensively studied for its ability to modulate enzyme activity and receptor binding. This dual functionality makes the compound a promising candidate for developing novel therapeutic agents.
In vitro studies have begun to explore the potential applications of 1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide in various disease models. Initial research suggests that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in cancer progression. The pyridine moiety’s ability to interact with metal ions has also been highlighted as a potential mechanism for its biological activity. These findings align with recent trends in drug discovery where multitarget engagement is increasingly recognized as a key strategy for achieving therapeutic efficacy.
The synthesis of 1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide presents unique challenges due to its complex architecture. However, modern synthetic methodologies have made significant strides in improving the efficiency and scalability of such processes. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the triazole and pyridine moieties. These advancements not only facilitate the production of the compound but also allow for easy modifications to explore different structural analogs.
The pharmacokinetic properties of 1-(4-ethylphenyl)-N-[(pyridin-4-ylmethyl]-1H- 1,2,3-triazole- 4-carboxamide are also under investigation to ensure its suitability for clinical applications. Preliminary data indicate that the compound exhibits moderate solubility in water and oil-based media, suggesting potential for both oral and intravenous administration. Additionally, preliminary toxicity studies have shown no significant adverse effects at tested doses, although further comprehensive evaluations are necessary.
The integration of machine learning and artificial intelligence into drug discovery has revolutionized the way researchers identify and optimize lead compounds like 1-(4- ethylphenyl)-N- [(pyridin- 4- ylmethyl)]- 1H- 1, 2, 3- triazole- 4- carboxamide. These technologies enable rapid screening of vast chemical libraries and prediction of molecular properties with remarkable precision. By leveraging these tools, researchers can accelerate the identification of promising candidates and reduce the time-to-market for new drugs.
In conclusion, 1-(4- ethylphenyl)-N- [(pyridin- 4- ylmethyl)]- 1H- 1, 2, 3- triazole- 4- carboxamide represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further development. As research continues to uncover new applications and optimize synthetic routes, this compound is poised to contribute to advancements in medicine.
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